molecular formula C13H11ClN2OS B11977792 N'-(2-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide

N'-(2-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide

Cat. No.: B11977792
M. Wt: 278.76 g/mol
InChI Key: CYIHIDSZSUFJNA-OQLLNIDSSA-N
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Description

N’-(2-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide is an organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its biological activities.

    Industry: Could be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N’-(2-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Chlorobenzylidene)-2-(2-furyl)acetohydrazide
  • N’-(2-Chlorobenzylidene)-2-(2-pyridyl)acetohydrazide

Uniqueness

N’-(2-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity.

Properties

Molecular Formula

C13H11ClN2OS

Molecular Weight

278.76 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C13H11ClN2OS/c14-12-6-2-1-4-10(12)9-15-16-13(17)8-11-5-3-7-18-11/h1-7,9H,8H2,(H,16,17)/b15-9+

InChI Key

CYIHIDSZSUFJNA-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CC=CS2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CC2=CC=CS2)Cl

Origin of Product

United States

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